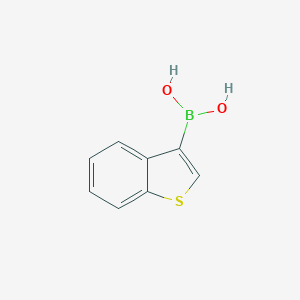

Benzothiophene-3-boronic acid

Description

Significance and Research Context of Benzothiophene (B83047) Derivatives

Benzothiophene and its derivatives are an important class of sulfur-containing heterocyclic compounds. researchgate.net Their structural similarity to naturally occurring and synthetically active compounds has positioned them as a focal point for developing new and potent molecules in drug design and materials science. researchgate.netnih.gov

Prevalence in Natural Products and Bioactive Compounds

Benzothiophene scaffolds are found in a variety of natural products and are recognized for their diverse biological activities. researchgate.netijpsjournal.com This has spurred extensive research into their synthesis and modification to create novel compounds with a wide range of therapeutic applications. nih.gov The benzothiophene core is a key component in several FDA-approved drugs, highlighting its medicinal importance. ijpsjournal.com

Role as a Privileged Scaffold in Drug Discovery

The benzothiophene nucleus is considered a "privileged scaffold" in medicinal chemistry. researchgate.nettubitak.gov.tr This is due to its ability to serve as a core structure for a wide array of biologically active compounds. nih.gov Derivatives of benzothiophene have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.govijpsjournal.com The indole (B1671886) scaffold, structurally related to benzothiophene, is also recognized as a privileged structure in drug discovery, further emphasizing the value of such heterocyclic systems. mdpi.com

Applications in Materials Science

Beyond pharmaceuticals, benzothiophene derivatives have significant applications in materials science. researchgate.netbeilstein-journals.org Their unique electronic properties, such as high electron density and the ability to participate in π-conjugation, make them valuable components in the development of organic semiconductors. numberanalytics.com These materials are utilized in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The versatility of the benzothiophene structure allows for the tuning of its optical and electrical properties, making it a key building block for novel materials. numberanalytics.com

Overview of Organoboron Compounds in Organic Synthesis

Organoboron compounds, which contain a carbon-boron bond, are a cornerstone of modern organic synthesis. numberanalytics.comfiveable.me Their versatility and reactivity have made them indispensable tools for creating complex organic molecules. numberanalytics.com

Stability and Versatility of Boronic Acids

Boronic acids, with the general formula R–B(OH)₂, are a particularly important class of organoboron compounds. pharmiweb.com They are known for their relative stability and low toxicity compared to other organometallic reagents, making them safer and easier to handle in a laboratory setting. fiveable.me While boronic acids can be unstable under certain reaction conditions, they can be converted to more stable boronic esters. digitellinc.com However, this added stability can make it difficult to revert to the free boronic acid when needed. digitellinc.com Research has focused on developing hybrid boronic esters that balance stability with reactivity. digitellinc.com Despite some stability challenges, boronic acids are versatile building blocks that can be transformed into a variety of other functional groups. fiveable.me

Lewis Acidity and Reversible Covalent Bonding

A key characteristic of boronic acids is their ability to act as Lewis acids, meaning they can accept a pair of electrons. pharmiweb.comnih.gov This property allows them to form reversible covalent bonds with Lewis bases, such as diols (including sugars) and amino acids. pharmiweb.comnih.gov This reversible covalent bonding is a cornerstone of their use in sensing and separation systems. nih.govacs.org The interaction with diols forms cyclic boronate esters, and the stability of these esters can be influenced by the structure of the diol. acs.orgresearchgate.net The Lewis acidity of boronic acids is a critical factor in their wide range of applications, from organic synthesis to the development of sensors and self-organizing molecular systems. nih.govacs.org

Properties

IUPAC Name |

1-benzothiophen-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVANIYYVZZLQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC2=CC=CC=C12)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380004 | |

| Record name | Benzothiophene-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113893-08-6 | |

| Record name | Benzothiophene-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-benzothiophen-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzothiophene 3 Boronic Acid and Its Derivatives

Direct Borylation Strategies

Direct borylation methods involve the introduction of a boronic acid or a related boronic ester group onto a pre-existing benzothiophene (B83047) framework. This is typically achieved by activating either a carbon-hydrogen (C-H) bond or a carbon-halogen (C-X) bond.

Iridium-catalyzed C-H borylation has become a prominent, atom-economical method for synthesizing aryl and heteroaryl boronic esters. This technique directly converts a C-H bond to a C-B bond, circumventing the need for pre-functionalized starting materials. For benzothiophene derivatives, this reaction often shows a preference for the C3 position. The reaction generally involves treating the benzothiophene substrate with a boron source like bis(pinacolato)diboron (B136004) (B2pin2) in the presence of an iridium catalyst. While this method is effective, controlling regioselectivity can be a challenge, and mixtures of isomers may result. Research has shown that directing groups can be employed to achieve high regioselectivity in the borylation of heteroarenes like thiophene (B33073) and benzothiophene. rsc.org

Table 1: Iridium-Catalyzed C-H Borylation of Substituted Benzothiophenes

| Substrate | Directing Group | Borylation Position | Reference |

| Benzothiophene | 2-Methoxycarbonyl | 3 | rsc.org |

An alternative route to benzothiophene boronic acids is through C-X borylation, where 'X' is a halogen, typically bromine or iodine. This method converts a carbon-halogen bond to a carbon-boron bond. One common approach involves a lithium-halogen exchange by treating a halobenzothiophene, such as 3-bromobenzothiophene, with an organolithium reagent like n-butyllithium. The resulting lithiated intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, followed by hydrolysis to yield the boronic acid. chemicalbook.com Another prominent method is the palladium-catalyzed Miyaura borylation, which couples a halo-benzothiophene with a diboron (B99234) reagent like B2pin2.

Cyclization-Based Syntheses

Cyclization-based strategies offer an elegant approach where the benzothiophene ring system and the boronic acid functionality are constructed in a single synthetic operation.

A notable example of cyclization-based synthesis is the boron trichloride (B1173362) (BCl3)-induced borylative cyclization of aryl-alkynes that possess an ortho-thioether group. nih.govresearchgate.netmanchester.ac.uk This metal-free method provides a direct pathway to C3-borylated benzothiophenes. nih.govresearchgate.netmanchester.ac.uk The reaction is scalable and tolerates a variety of functional groups that may not be compatible with other borylation methods. nih.govescholarship.org

BCl3-Induced Borylative Cyclization of Aryl-Alkynes

Mechanistic Insights into Electrophilic Thioboration

The reaction mechanism is understood to proceed via an electrophilic thioboration. escholarship.org Boron trichloride, acting as a potent Lewis acid, activates the alkyne. The neighboring thioether sulfur atom then acts as an internal nucleophile, attacking the activated alkyne. This intramolecular cyclization is a key step in forming the benzothiophene ring. escholarship.org Kinetic studies and computational analysis support a mechanism where the boron reagent activates the alkyne, followed by a cyclative attack by the sulfur nucleophile. acs.orgnih.gov This process is distinct from pathways that might involve the initial formation of a sulfur-boron bond. escholarship.org

Formation of Dichloro(heteroaryl)borane Intermediates

The initial product of the borylative cyclization is a dichloro(heteroaryl)borane intermediate. nih.govresearchgate.netmanchester.ac.uk This species is typically not isolated but is hydrolyzed in situ during the workup to form the corresponding boronic acid. nih.gov Alternatively, it can be reacted with an alcohol like pinacol (B44631) to generate the more stable pinacol boronate ester. nih.govresearchgate.netmanchester.ac.uk This one-pot procedure allows for the efficient synthesis of 2,3-disubstituted benzothiophenes from simple alkyne precursors. nih.govresearchgate.net

Table 2: Examples of BCl3-Induced Borylative Cyclization

| Aryl-Alkyne Substrate | Product | Reference |

| o-Alkynyl-thioanisoles | C3-Borylated benzothiophenes | nih.gov |

| o-Alkynyl-anisoles | C3-Borylated benzofurans | nih.gov |

Electrophilic Cyclization Methodologies

Electrophilic cyclization is a powerful strategy for the synthesis of halogenated benzothiophene derivatives. This method involves the activation of a carbon-carbon triple bond by an electrophile, which then undergoes cyclization with a tethered nucleophile. mdpi.com

A notable example involves the synthesis of 3-halobenzo[b]thiophenes from 2-alkynyl thioanisoles. mdpi.com This approach utilizes sodium halides as the source of electrophilic halogens in conjunction with copper(II) sulfate (B86663) in ethanol, providing a facile and environmentally friendly route to 3-halo substituted benzothiophenes in high yields. mdpi.com For instance, the reaction of various 2-alkynyl thioanisoles with sodium chloride, sodium bromide, or sodium iodide in the presence of copper(II) sulfate leads to the corresponding 3-chloro-, 3-bromo-, and 3-iodo-benzo[b]thiophenes. mdpi.com

Specifically, the cyclization of substituted propargyl alcohol derivative 8 resulted in the formation of 2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-ol (30 ) and its bromo analog 31 in excellent yields of 77% and 85%, respectively. mdpi.com However, the chloro-cyclization of alkyne 9 gave a lower yield of 35% for the desired benzothiophene 32 , and attempts to synthesize the bromo-cyclized product 33 were unsuccessful under various conditions. mdpi.com

Another established two-step synthesis of 3-iodo- and 3-bromo-substituted benzo[b]thiophenes starts from the readily available 2-iodothioanisole (B1305124). mdpi.com The initial step is a Sonogashira coupling reaction between a terminal alkyne and 2-iodothioanisole to form the 2-alkynylthioanisole intermediate. The subsequent cyclization is then effected by electrophiles such as I₂, ICl, Br₂, or N-bromosuccinimide (NBS). mdpi.com

Furthermore, a BCl₃-induced borylative cyclization of aryl-alkynes bearing ortho-EMe (E=S, O) groups offers a metal-free pathway to C3-borylated benzothiophenes and benzofurans. nih.gov The resulting dichloro(heteroaryl)borane products can be converted to pinacol boronate esters or used directly in Suzuki-Miyaura cross-coupling reactions. nih.gov

Aryne Reactions with Alkynyl Sulfides

A one-step intermolecular reaction between arynes and alkynyl sulfides provides a direct route to a wide array of 3-substituted benzothiophenes. rsc.orgrsc.orgsemanticscholar.org This method utilizes easily accessible o-silylaryl triflates as aryne precursors, which react with various alkynyl sulfides to form the benzothiophene scaffold. rsc.orgrsc.orgsemanticscholar.org

The reaction demonstrates good functional group tolerance, enabling the synthesis of diverse and multisubstituted benzothiophene derivatives. rsc.orgrsc.orgsemanticscholar.org The general scheme involves the reaction of an o-silylaryl triflate with an alkynyl sulfide (B99878) in the presence of a fluoride (B91410) source, such as cesium fluoride, in a suitable solvent like acetonitrile. researchgate.netchemistryviews.org

The proposed mechanism involves the nucleophilic addition of the sulfur atom of the alkynyl sulfide to the aryne intermediate, followed by cyclization onto the alkyne carbon to construct the benzothiophene skeleton. rsc.orgsemanticscholar.org Subsequent protonation of the resulting zwitterionic intermediate yields the final benzothiophene product. rsc.orgsemanticscholar.org This method has been successfully applied to synthesize benzothiophenes with various substituents at the 3-position, including aryl and alkyl groups. researchgate.net The reaction conditions are generally mild, and the starting materials are readily available. rsc.orgsemanticscholar.org

Advanced and Specialized Synthetic Routes

Strategies Involving Benzothiophene S-Oxides

Benzothiophene S-oxides have emerged as versatile intermediates for the synthesis of functionalized benzothiophenes. researchgate.nettandfonline.comnih.gov Their unique reactivity allows for regioselective C-H functionalization at various positions of the benzothiophene core. tandfonline.com

A powerful strategy for the synthesis of enantioenriched 2,3-disubstituted benzothiophenes involves the use of benzothiophene S-oxides in a lithiation-borylation sequence. researchgate.netresearchgate.netnih.gov This method proceeds via an intermediate arylboronate complex, which then undergoes a Tf₂O-promoted S-O bond cleavage to trigger a Pummerer-type 1,2-metalate shift, yielding the coupled products with complete enantiospecificity. researchgate.netresearchgate.netnih.gov This approach allows for the coupling of primary, secondary, and tertiary alkyl boronic esters, as well as aryl boronic esters, with a range of C3-substituted benzothiophenes. researchgate.netnih.gov A key advantage of this transformation is that it does not necessitate a directing group at the C3 position. researchgate.netnih.gov

Metal-free approaches utilizing benzothiophene S-oxides offer an efficient route to C3 and C2 arylated and alkylated benzothiophenes. tandfonline.com This strategy employs an interrupted Pummerer/charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement cascade to regioselectively introduce aryl, allyl, or propargyl groups at the C3 position. tandfonline.com The intermediate sulfonium (B1226848) salts generated after the interrupted Pummerer reaction are non-aromatic, which facilitates the subsequent researchgate.netresearchgate.net-sigmatropic rearrangement under mild conditions. tandfonline.com

Furthermore, activation of benzothiophenes bearing electron-withdrawing groups at C3 as their S-oxides enables a formal C-H/C-H coupling with phenols to access C4-arylated benzothiophenes. nih.govnih.gov This metal-free process is compatible with sensitive functionalities and operates without the need for a directing group. nih.govnih.gov Computational studies suggest the reaction proceeds through a π-complex between the benzothiophene and a phenoxonium cation. nih.gov

Evolution of Industrial Synthesis Routes

The industrial-scale synthesis of benzothiophene boronic acid derivatives often requires the development of robust and scalable manufacturing routes. An example is the evolution of the synthesis for a key benzothiophen-2-yl-boronic acid building block used in the production of the anti-cancer agent Rogaratinib. researchgate.net

The initial research route, which was used for kilogram-scale production, was eventually replaced by a new synthetic strategy to meet the demands of market supply. researchgate.net The decision to change the route was driven by factors such as catalyst costs, high purity requirements, and technical practicality. researchgate.net The new, higher-step-count synthesis was made viable through the repeated application of a telescoping approach, where multiple reaction steps are performed in a single pot. researchgate.net

A significant challenge in the manufacturing process was the isolation of the free boronic acid, which was prone to proto-deboronation and trimerization to the corresponding boroxine (B1236090) upon drying. researchgate.net This issue was overcome by developing an optimized crystallization procedure, which allowed for the stable isolation of the desired benzothiophene boronic acid intermediate. researchgate.net

Optimization Challenges: Proto-deboronation and Trimerization

The synthesis and isolation of benzothiophene boronic acids, including benzothiophene-3-boronic acid and its derivatives, are frequently complicated by two significant and competing side reactions: proto-deboronation and trimerization. These challenges can substantially lower the yield and purity of the desired product, necessitating carefully optimized reaction and purification conditions. Overcoming these hurdles is critical, particularly in the context of manufacturing key building blocks for pharmaceuticals, such as the anti-cancer agent Rogaratinib. researchgate.netresearchgate.net

Proto-deboronation

Proto-deboronation is a chemical process involving the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This reaction represents a loss of the desired boronic acid functional group, leading to the formation of the corresponding unsubstituted benzothiophene. The propensity for a boronic acid to undergo proto-deboronation is highly dependent on the reaction conditions, including pH, temperature, and the electronic nature of the organic substituent. wikipedia.org

Heterocyclic boronic acids, in particular, can be susceptible to this undesired side reaction. acs.org Research into the synthesis of benzothiophene boronic acids has shown that proto-deboronation is a recurring obstacle. researchgate.netresearchgate.net For instance, in a BCl₃-induced borylative cyclization to form C3-borylated benzothiophenes, attempts to directly esterify the intermediate zwitterion resulted in significantly lower yields. nih.gov This was attributed to the intermediate's higher propensity to undergo proto-deboronation. nih.gov

Studies on the large-scale synthesis of a key benzothiophene-2-yl-boronic acid intermediate highlighted the stability issues posed by proto-deboronation. researchgate.net The stability of the final crystalline product was assessed at different temperatures, revealing the rate at which the unwanted benzothiophene byproduct was formed.

| Temperature (°C) | Increase in Benzothiophene Byproduct (%) | Time (weeks) |

| 40 | ~0.1 | 12 |

| 60 | ~0.4 | 12 |

| 80 | ~1.5 | 12 |

| Data derived from stability studies on a crystalline benzothiophene-2-yl-boronic acid, illustrating the challenge of proto-deboronation. researchgate.net |

Strategies to mitigate proto-deboronation often involve careful control of the reaction workup and purification. In some synthetic routes, converting the boronic acid to a more stable derivative, such as a pinacol boronate ester, can prevent the unwanted C-B bond cleavage. nih.gov

Trimerization

Another major challenge in the synthesis and handling of this compound is its tendency to undergo dehydration to form a cyclic anhydride (B1165640) trimer known as a boroxine. researchgate.net This process is reversible but can complicate purification, characterization, and subsequent reactions, as the boroxine may exhibit different solubility and reactivity compared to the monomeric boronic acid.

The formation of boroxines is a common issue for many boronic acids and is often exacerbated during drying or concentration steps. researchgate.netresearchgate.net In the development of a manufacturing process for a benzothiophene-2-yl-boronic acid, both proto-deboronation and trimerization to the corresponding boroxine upon drying were identified as significant challenges. researchgate.netresearchgate.net The solution to these intertwined problems was the development of a highly optimized crystallization procedure, which allowed for the isolation of the free boronic acid as a stable, crystalline solid. researchgate.netresearchgate.net

The table below summarizes the key challenges and the general strategies employed to overcome them during the synthesis and isolation of benzothiophene boronic acids.

| Challenge | Description | Common Mitigation Strategies |

| Proto-deboronation | Cleavage of the C-B bond, replacing it with a C-H bond, leading to loss of product. wikipedia.org | Optimized crystallization procedures, pH control, conversion to stable boronic esters (e.g., pinacol esters). researchgate.netresearchgate.netnih.gov |

| Trimerization | Dehydration of three boronic acid molecules to form a cyclic boroxine anhydride. researchgate.net | Controlled crystallization, derivatization with diols to form stable cyclic esters. researchgate.netresearchgate.net |

The successful synthesis of this compound and its derivatives relies heavily on addressing these optimization challenges. By carefully controlling reaction conditions and developing robust purification protocols, these competing side reactions can be minimized, enabling the efficient production of these valuable synthetic intermediates.

Reactivity and Transformations in Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Benzothiophene-3-boronic acid has emerged as a valuable building block in this context, particularly in the synthesis of complex aromatic and heteroaromatic structures.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate, is the most widely utilized cross-coupling reaction. libretexts.org this compound serves as an effective coupling partner in this reaction, providing a direct route to 3-aryl and 3-heteroarylbenzothiophenes, which are key scaffolds in many pharmaceutical and material science applications. The reaction typically involves a Pd(0) catalyst, a base, and a suitable solvent system. libretexts.org

The utility of this compound in Suzuki-Miyaura coupling is demonstrated by its successful reaction with a diverse range of coupling partners. It can be coupled with various aryl and heteroaryl halides, showcasing its broad applicability. For instance, it has been successfully coupled with DNA-conjugated aryl iodides, highlighting its compatibility with complex and sensitive substrates. nih.gov The reaction tolerates a wide array of functional groups on both the boronic acid and the coupling partner.

However, like many heteroarylboronic acids, the stability of this compound can be a limitation. Heteroarylboronic acids are sometimes prone to protodeboronation, especially under harsh reaction conditions, which can lead to reduced yields. nih.gov The choice of reaction conditions, including the base and solvent, is crucial to mitigate this side reaction. acs.org While couplings with aryl bromides and iodides are common, reactions with less reactive aryl chlorides can be more challenging and may require more specialized catalytic systems. rsc.org

Below is a table summarizing the scope of Suzuki-Miyaura coupling partners for this compound based on reported research.

Table 1: Scope of Coupling Partners for this compound in Suzuki-Miyaura Reactions

| Coupling Partner Type | Specific Example | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| DNA-Conjugated Aryl Iodide | DNA-Aryl-I | Na₂PdCl₄/sSPhos | K₂CO₃ | H₂O/Acetonitrile | 51-95% | nih.gov |

| Heteroaryl Bromide | 3-Bromopyridine | Ni(4-CF3stb)₃ | K₃PO₄ | DMA | High | nih.gov |

| Aryl Halide | 4-Bromobenzonitrile | Pd(OAc)₂/RuPhos | Na₂CO₃ | Ethanol | Good | nih.gov |

| Aryl Chloride | Substituted Aryl-Cl | Pd@PNP | K₂CO₃ | Toluene/H₂O | Good-Excellent | rsc.org |

The mechanism of the Suzuki-Miyaura reaction is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The transmetalation step, where the organic group is transferred from boron to the palladium center, is of particular mechanistic interest and two primary pathways have been proposed: the oxo-palladium pathway and the boronate pathway. rsc.org

In the oxo-palladium pathway , the base reacts with the palladium(II) halide complex (formed after oxidative addition) to generate a more reactive palladium(II) hydroxide (B78521) or alkoxide species. This species then reacts with the neutral boronic acid to facilitate the transfer of the organic group to palladium. rsc.org

In the boronate pathway , the base first reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species. This activated boronate then undergoes transmetalation with the palladium(II) halide complex. rsc.org Real-time mass spectrometric studies have provided evidence for the existence of various boronate species in solution, supporting the viability of this pathway. uvic.ca

The operative pathway can depend on several factors, including the nature of the reactants, the base, and the solvent system. rsc.orgnih.gov While there are no specific mechanistic studies exclusively focused on this compound, the general principles of these pathways are considered applicable. The choice of a strong base in an aqueous or alcoholic solvent might favor the oxo-palladium pathway, whereas anhydrous conditions might favor the boronate pathway.

The choice of ligand coordinated to the palladium center plays a critical role in the success of the Suzuki-Miyaura coupling, influencing catalyst stability, activity, and selectivity. organic-chemistry.orgnih.gov For the coupling of this compound, various phosphine-based ligands have been employed with significant effects on the reaction outcome.

Bulky and electron-rich phosphine (B1218219) ligands are often used to enhance the reactivity of the catalyst, particularly with less reactive substrates like aryl chlorides. libretexts.org For example, the use of sSPhos (a biphenyl-based phosphine ligand) in conjunction with Na₂PdCl₄ has proven effective for the coupling of this compound with DNA-conjugated aryl iodides in aqueous media. nih.govfrontiersin.org The water-solubility and high activity of the catalyst system are crucial in this context.

In some cases, the ligand can dramatically switch the chemoselectivity of a reaction. For substrates bearing multiple reactive sites, such as a bromo and a triflate group, the choice between a ligand like PPh₃ and a bulkier one like tBu₃P can determine which site undergoes coupling. rsc.org While specific examples detailing such ligand-controlled selectivity for this compound are not prevalent, the general principle underscores the importance of ligand screening in optimizing synthetic routes. The selection of the ligand is therefore a key parameter to be optimized for any specific Suzuki-Miyaura coupling involving this compound to achieve the desired product in high yield and selectivity.

The development of chemical reactions that are compatible with DNA is essential for the synthesis of DNA-encoded libraries (DELs), a powerful tool in drug discovery. analytical-sales.com The Suzuki-Miyaura coupling has been adapted for this purpose, and this compound has been successfully employed as a building block in this context. nih.govnih.gov

A key challenge in on-DNA synthesis is the need for aqueous, biocompatible reaction conditions (e.g., near-neutral pH and moderate temperatures) to maintain the integrity of the DNA strand. Researchers have developed a robust protocol using a water-soluble catalyst system, Na₂PdCl₄/sSPhos, that efficiently promotes the coupling of various heteroaryl boronic acids, including this compound, with DNA-conjugated aryl iodides. nih.govfrontiersin.org These reactions are typically performed at or near room temperature (e.g., 37°C) in a mixed aqueous-organic solvent system, such as water and acetonitrile. nih.govresearchgate.net The versatility of this method has been demonstrated with a range of fused heterocycles, affording the desired DNA-conjugated products in moderate to excellent yields (51-95%). nih.gov

Table 2: DNA-Compatible Suzuki-Miyaura Reaction with this compound

| Substrate 1 | Substrate 2 | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| DNA-conjugated aryl iodide | This compound | Na₂PdCl₄ / sSPhos | K₂CO₃ | H₂O / Acetonitrile (4:1) | 37°C | 51-95% | nih.govfrontiersin.org |

While palladium is the most common catalyst for cross-coupling reactions with boronic acids, other transition metals such as nickel, rhodium, and copper have also been shown to catalyze similar transformations. These alternative metals can offer different reactivity profiles, selectivities, and cost advantages.

Nickel-Catalyzed Coupling: Nickel catalysts have emerged as a powerful alternative to palladium for Suzuki-Miyaura type couplings. nih.govbris.ac.ukacs.org They are particularly effective for coupling challenging substrates and can operate in the absence of complex ligands. For instance, an air-stable "naked nickel" catalyst, [Ni(4-CF3stb)₃], has been shown to efficiently couple 3-benzothiophene boronic acid with heteroaryl bromides in high yields. nih.gov Nickel catalysis has also been employed for the coupling of 2-fluorobenzothiophene with arylboronic acids. beilstein-journals.org The use of nickel can be advantageous due to its lower cost and unique catalytic properties that can sometimes complement or surpass those of palladium. scispace.com

Rhodium-Catalyzed Coupling: Rhodium complexes can also catalyze the coupling of arylboronic acids with various partners. organic-chemistry.orgnih.gov While less common than palladium or nickel for Suzuki-Miyaura reactions, rhodium catalysts have been used in oxidative cross-coupling reactions. For example, a Rh(III) species has been used in a stoichiometric reaction with benzothiophene (B83047). acs.org Rhodium has also been used to catalyze the three-component coupling of arylboronic acids, alkynes, and elemental sulfur to synthesize benzothiophene derivatives. researchgate.net

Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as the Chan-Lam coupling, provide a valuable method for the formation of carbon-heteroatom bonds. Although less typical for C-C bond formation with boronic acids compared to palladium, copper catalysis can be involved in homocoupling of boronic acids, which is often an undesired side reaction in cross-coupling protocols. mdpi.com However, copper can also mediate domino reactions for the synthesis of sulfur heterocycles, sometimes in conjunction with palladium. chim.it There are also reports of copper-catalyzed synthesis of benzothiophenes using other sulfur sources. acs.org

Other Transition Metal-Catalyzed Coupling Reactions

Metal-Free Organic Transformations

While palladium catalysis is highly effective, there is a growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products, particularly for pharmaceutical applications.

Metal-free allylation reactions provide an alternative route for C-C bond formation. A convenient and regioselective cross-coupling of heteroaryl boronic acids, including those of the benzothiophene family, with allylic alcohols has been described under catalyst-free conditions. researchgate.net This method offers excellent atom and step economy. researchgate.net

Furthermore, a transition-metal-free, C2-alkylation of benzothiophenes with boronic esters has been developed. researchgate.netresearchgate.net This reaction proceeds through the activation of benzothiophene S-oxides, which then react with boronic esters to form 2,3-disubstituted benzothiophenes with high enantiospecificity. researchgate.netresearchgate.net This approach overcomes limitations of previous metal-catalyzed methods. researchgate.netresearchgate.net

Oxidative cross-coupling reactions offer a powerful strategy for forming C-C bonds directly from two C-H bonds or a C-H bond and a C-B bond, often without the need for pre-functionalized starting materials. While not exclusively metal-free, some oxidative couplings can be achieved under milder conditions or with less toxic metals.

For instance, the oxidative cross-coupling of aryl-antimony and aryl-boron nucleophiles has been reported using a palladium(I) catalyst. acs.org This reaction tolerates a variety of substrates, including benzothiophene-derived reagents, with high selectivity for the cross-coupled products. acs.org

Additionally, the direct β-arylation of benzothiophenes has been achieved at room temperature using iodoarenes as coupling partners. acs.org Mechanistic studies suggest a Heck-type pathway for this transformation. acs.org

Functional Group Interconversions and Derivatization

The benzothiophene core and the boronic acid functionality can be further modified to introduce a wide range of chemical diversity.

Post-synthetic modification is a powerful strategy for diversifying a common scaffold. The boronic acid group of this compound is particularly amenable to such modifications. For example, the dichloro(heteroaryl)borane primary products from borylative cyclization can be protected to form stable pinacol (B44631) boronate esters or used directly in Suzuki-Miyaura cross-couplings. nih.gov

The Suzuki-Miyaura cross-coupling itself is a key post-synthetic modification strategy. For instance, 3-bromo-2-(2-chlorovinyl)benzothiophenes can be selectively arylated at the C-Br bond and subsequently at the C-Cl bond using different arylboronic acids, demonstrating a stepwise functionalization approach. rsc.org

Furthermore, post-transcriptional functionalization of RNA has been achieved using Suzuki-Miyaura cross-coupling of iodouridine-labeled RNA with various boronic acid derivatives, including those of benzothiophene, to introduce fluorescent probes. oup.com This highlights the utility of benzothiophene boronic acids in modifying complex biomolecules.

Regioselective Functionalization at C2 and C3 of the Benzothiophene Core

The selective functionalization of the benzothiophene core at the C2 and C3 positions is a critical aspect of synthetic organic chemistry, enabling the construction of a diverse array of molecules with significant biological and material science applications. The inherent reactivity of the benzothiophene ring system often leads to a mixture of isomers, making regioselective synthesis a considerable challenge. researchgate.netnih.gov Generally, functionalization at the C3 position is more demanding than at the C2 position due to regioselectivity issues. researchgate.netnih.gov This section will delve into the detailed research findings concerning the regioselective transformations at these two key carbon centers.

C2-Selective Functionalization

A variety of methods have been developed to achieve selective functionalization at the C2 position of the benzothiophene nucleus, primarily through transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions have been prominent in achieving C2-arylation. One notable method involves the palladium(II)-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids. nih.govacs.org This oxidative cross-coupling proceeds via a C-H bond activation pathway and demonstrates high C2 selectivity. nih.govacs.org The reaction tolerates a broad range of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents. nih.gov Another approach utilizes palladium catalysis for the direct C2-arylation of benzothiophenes with electron-rich aryl halides. researchgate.net

A significant advancement in mild C2-arylation involves a silver(I)-assisted palladium-catalyzed reaction. This protocol allows for the α-arylation of benzothiophenes to occur at near-room temperature. acs.org The key to this high regioselectivity and mild conditions is the use of Ag(I) to facilitate a C2-selective C-H activation, followed by transmetalation to a palladium catalyst for the C-C bond formation. acs.org This method is effective even with very low concentrations of the palladium catalyst. acs.org

Furthermore, an efficient and environmentally friendly C2-selective arylation of benzothiophenes with iodobenzenes has been developed using water as the solvent at room temperature. researchgate.net The addition of a surfactant like Tween 80 is crucial for the success of this transformation by enhancing the solubility of the starting materials. researchgate.net

Below is a data table summarizing selected C2-selective functionalization reactions of the benzothiophene core.

| Entry | Benzothiophene Derivative | Coupling Partner | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 1 | Benzo[b]thiophene 1,1-dioxide | Phenylboronic acid | Pd(OAc)₂ | DMSO | 100 | High | nih.govacs.org |

| 2 | Benzothiophene | 4-Bromoanisole | Pd₂(dba)₃/SPhos | NaOt-Bu | 120 | High | researchgate.net |

| 3 | Benzothiophene | 4-Iodoanisole | Pd₂(dba)₃·CHCl₃ / Ag₂CO₃ | Dioxane | 30 | 95 | acs.org |

| 4 | Benzothiophene | Iodobenzene | Pd(OAc)₂ / AgTFA | Water/Tween 80 | RT | 93 | researchgate.net |

C3-Selective Functionalization

Achieving selective functionalization at the C3 position of benzothiophene has historically been more challenging, often requiring harsh reaction conditions or the installation of directing groups. researchgate.netnih.gov However, recent methodologies have provided elegant solutions to this synthetic hurdle.

A prominent metal-free approach for C3-arylation and alkylation involves the use of readily accessible benzothiophene S-oxides in an interrupted Pummerer reaction. researchgate.netnih.govtandfonline.com This strategy allows for the coupling of benzothiophene S-oxides with phenols and silane (B1218182) coupling partners with complete regioselectivity under mild conditions. researchgate.netnih.gov The reaction proceeds through a charge-accelerated acs.orgacs.org-sigmatropic rearrangement, which is the key C-C bond-forming step. tandfonline.comtandfonline.com This method can be extended to access C2-functionalized benzothiophenes through a subsequent 1,2-migration of the newly introduced substituent. tandfonline.comtandfonline.com

In addition to the Pummerer-type reactivity, gold catalysis has emerged as a powerful tool for C3-functionalization. A gold-catalyzed reaction of benzothiophene S-oxides with alkynes provides a regioselective route to C3-alkylated benzothiophenes. acs.orgnih.govacs.org This oxyarylation reaction is compatible with both alkyl and aryl alkynes and various substituted benzothiophenes. acs.orgnih.gov Mechanistic studies have indicated that the sulfoxide (B87167) can inhibit the gold catalyst, which is an important consideration in optimizing the reaction conditions. acs.orgnih.gov

Furthermore, a palladium iodide-catalyzed oxidative cyclization-deprotection-alkoxycarbonylation sequence offers a direct approach to benzothiophene-3-carboxylic esters from simple starting materials under aerobic conditions. acs.org

The following table summarizes key research findings for the C3-selective functionalization of the benzothiophene core.

| Entry | Benzothiophene Derivative | Coupling Partner | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 1 | Benzothiophene S-oxide | Phenol | TFAA | DCE | RT | High | researchgate.netnih.gov |

| 2 | Benzothiophene S-oxide | Allyltrimethylsilane | TFAA | DCE | RT | High | researchgate.netnih.gov |

| 3 | Benzothiophene S-oxide | Phenylacetylene | [DTBPAu(PhCN)]SbF₆ | DCE | 40 | 79 | acs.orgnih.govacs.org |

| 4 | 2-(Methylthio)phenylacetylene | CO / Methanol | PdI₂ / KI | BmimBF₄ | 100 | 83 | acs.org |

Catalytic Applications of Benzothiophene 3 Boronic Acid Analogues

Role in Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. mdpi.com Arylboronic acids have proven to be effective catalysts for several important MCRs. nih.govmdpi.com

The Biginelli and Hantzsch reactions are classic MCRs for the synthesis of medicinally important heterocyclic scaffolds, 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and 1,4-dihydropyridines (DHPs), respectively. nih.gov Phenylboronic acid has been reported as an efficient catalyst for both of these reactions. nih.gov The catalytic role of the boronic acid is to activate the aldehyde component, facilitating the key C-C and C-N bond-forming steps of the reaction cascades. Given that benzothiophene-3-boronic acid is an analogue of phenylboronic acid, it is expected to exhibit similar catalytic activity in these transformations.

The general schemes for these reactions are presented below, highlighting the role of an arylboronic acid catalyst.

Table 2: Arylboronic Acid in Biginelli and Hantzsch Reactions

| Reaction | Components | Catalyst | Product | Ref |

|---|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Phenylboronic Acid | 3,4-Dihydropyrimidin-2(1H)-one/thione | nih.gov |

| Hantzsch Reaction | Aldehyde, 2 equiv. β-Ketoester, Ammonia source | Phenylboronic Acid | 1,4-Dihydropyridine | nih.govnih.gov |

This table illustrates the established catalytic role of phenylboronic acid, a close analogue of this compound, in these multicomponent reactions.

Advanced Research in Medicinal Chemistry

Design and Synthesis of Benzothiophene-3-boronic Acid Derivatives for Therapeutic Applications

This compound has emerged as a valuable scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The versatility of the boronic acid functional group allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships and the development of compounds with tailored therapeutic properties.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have provided insights into the chemical features necessary for various biological activities. nih.gov The benzothiophene (B83047) core itself is a privileged structure in drug discovery, and modifications at the 3-position, where the boronic acid is located, significantly influence the compound's interaction with biological targets. nih.govresearchgate.net

For instance, in the development of inhibitors for PGE2 subtype 4 (EP4) receptors, a series of substituted benzothiophene derivatives were synthesized. It was found that small alkyl substituents on the amide nitrogen of derivatives were beneficial for intrinsic potency. sci-hub.se Furthermore, a tertiary amide was found to be optimal for minimizing protein shift. sci-hub.se These findings highlight how systematic modifications of the core structure can lead to compounds with enhanced activity.

Another study focused on 2,3-diarylbenzo[b]thiophene derivatives synthesized via Suzuki-Miyaura cross-coupling reactions. The nature and position of substituents on the aryl rings were found to be critical for their biological activities, including antithrombotic and biofilm inhibition potentials. researchgate.net Such SAR studies are instrumental in guiding the rational design of more potent and selective therapeutic agents based on the this compound scaffold. nih.govresearchgate.net

Table 1: SAR Insights for Benzothiophene Derivatives

| Scaffold Position | Modification | Impact on Activity | Reference |

|---|---|---|---|

| Amide Nitrogen | Small alkyl substituent | Beneficial for intrinsic potency | sci-hub.se |

| Amide | Tertiary amide | Minimized protein shift | sci-hub.se |

| Aryl Rings | Varied substitutions | Critical for antithrombotic and biofilm inhibition potential | researchgate.net |

Development of Antimycobacterial Compounds

Tuberculosis remains a significant global health threat, necessitating the development of novel antimycobacterial agents. This compound has been utilized as a key intermediate in the synthesis of potent compounds against Mycobacterium tuberculosis. lookchem.comsigmaaldrich.com Specifically, it is used to prepare thienyl-substituted pyrimidine (B1678525) derivatives which have demonstrated significant antimycobacterial properties. lookchem.comsigmaaldrich.comchemicalbook.com

Research has shown that benzothiophene compounds linked via a thioether and featuring a five-membered heterocyclic substituent at the C-3 position exhibit superior efficacy against M. tuberculosis compared to those with other heterocyclic or aromatic groups. rsc.org This highlights the importance of the benzothiophene scaffold and the specific nature of the substituent introduced via the boronic acid precursor in achieving potent antimycobacterial activity.

Table 2: this compound in Antimycobacterial Drug Discovery

| Derivative Class | Synthetic Utility of this compound | Key Finding | Reference |

|---|---|---|---|

| Thienyl-substituted pyrimidines | Intermediate for synthesis | Potent antimycobacterial properties | lookchem.comsigmaaldrich.comchemicalbook.com |

| Thioether-linked heterocycles | Precursor for C-3 substitution | Superior efficacy with 5-membered heterocyclic substituents | rsc.org |

Exploration in Anticancer Agents

The benzothiophene scaffold is a constituent of several established anticancer drugs, and derivatives of this compound are being actively investigated for their potential as novel anticancer agents. nih.govmdpi.comrsc.org The core structure's ability to interact with various biological targets makes it a promising platform for cancer therapy. researchgate.netmdpi.com

One area of exploration is the development of inhibitors for the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. nih.govnih.gov Researchers have synthesized benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, starting from a related benzothiophene scaffold. nih.govnih.govresearchgate.net Structure-activity relationship studies revealed that a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol group at the C-5 position enhanced the anti-proliferative activity against breast cancer cell lines. nih.govresearchgate.net One derivative, compound b19 , significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. nih.govnih.govresearchgate.net

Furthermore, benzothiophene derivatives have been identified as antagonists of the PGE2 subtype 4 (EP4) receptor, which is a potential target in cancer therapy. sci-hub.se The versatility of the this compound moiety allows for the synthesis of a diverse library of compounds for screening against various cancer targets.

Table 3: Anticancer Activity of Benzothiophene Derivatives

| Derivative Type | Target/Mechanism | Key Finding | Reference |

|---|---|---|---|

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | RhoA/ROCK pathway | Compound b19 inhibited proliferation, migration, and invasion of MDA-MB-231 cells. | nih.govnih.govresearchgate.net |

| Substituted benzothiophenes | EP4 receptor antagonists | Identification of highly potent antagonists for potential cancer therapy. | sci-hub.se |

Antifungal and Antibacterial Properties

The rise of antimicrobial resistance necessitates the discovery of new antifungal and antibacterial agents. The benzothiophene scaffold is present in antifungal drugs like sertaconazole (B158924) and has shown a broad spectrum of antimicrobial activity. mdpi.comresearchgate.net Derivatives of this compound are being explored for their potential in this area. nih.govresearchgate.net

Studies on 3-halobenzo[b]thiophenes, which can be synthesized through methods related to the functionalization of the 3-position, have demonstrated antimicrobial activity. researchgate.netnih.gov For example, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes showed a low minimum inhibitory concentration (MIC) of 16 µg/mL against Gram-positive bacteria and yeast. researchgate.netnih.gov The nature of the halogen and other substituents at the 3-position of the benzothiophene ring is crucial for determining the antimicrobial potency. researchgate.net

Table 4: Antimicrobial Activity of 3-Substituted Benzothiophene Derivatives

| Derivative | Organism Type | Activity (MIC) | Reference |

|---|---|---|---|

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria, Yeast | 16 µg/mL | researchgate.netnih.gov |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria, Yeast | 16 µg/mL | researchgate.netnih.gov |

Enzyme Inhibition Studies

Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases and β-lactamases. tcichemicals.commdpi.com this compound and its derivatives have been specifically investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. tcichemicals.com

This compound itself has shown inhibitory activity against AmpC β-lactamase with a Ki value of 0.78 ± 0.08 μM. tcichemicals.com Boronic acid derivatives act as transition state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of the enzyme. mdpi.com This mechanism of action makes them potent inhibitors.

Researchers have designed and synthesized broad-spectrum inhibitors of both class A and class C β-lactamases starting from benzo(b)thiophene-2-boronic acid, a close structural analog. acs.org A derivative, 3-(2-carboxyvinyl)benzo(b)thiophene-2-boronic acid, exhibited low nanomolar potency against class A enzymes without compromising its affinity for AmpC. acs.org These studies demonstrate the potential of benzothiophene-boronic acids as a scaffold for developing clinically useful β-lactamase inhibitors to combat antibiotic resistance.

Table 5: Benzothiophene Boronic Acids as β-Lactamase Inhibitors

| Compound | Target Enzyme | Inhibitory Potency (Ki/IC50) | Reference |

|---|---|---|---|

| This compound | AmpC β-lactamase | 0.78 ± 0.08 μM (Ki) | tcichemicals.com |

| 3-(2-carboxyvinyl)benzo(b)thiophene-2-boronic acid | TEM-1, CTX-M-9 (Class A) | 40 nM (Ki) | acs.org |

| 3-(2-carboxyvinyl)benzo(b)thiophene-2-boronic acid | AmpC (Class C) | 90 nM (Ki) | acs.org |

Benzothiophene Core in Established and Emerging Pharmaceuticals

The benzothiophene ring system is a key structural component in a number of approved and emerging pharmaceutical agents, underscoring its importance in medicinal chemistry. nih.govresearchgate.netmdpi.comrsc.orgresearchgate.netresearchgate.net Its favorable properties, such as low toxicity and high bioavailability, contribute to its prevalence in drug design. researchgate.net

Several commercially available drugs feature the benzothiophene scaffold, demonstrating its therapeutic value across different disease areas. mdpi.comresearchgate.net Examples include:

Raloxifene: A selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. mdpi.comrsc.org

Zileuton: A 5-lipoxygenase inhibitor used for the treatment of asthma. researchgate.netmdpi.com

Sertaconazole: An antifungal agent used for the treatment of superficial skin mycoses. mdpi.com

Arzoxifene: Another SERM that has been investigated for breast cancer and osteoporosis. rsc.orgresearchgate.net

The clinical success of these drugs has spurred further interest in developing new pharmaceuticals based on the benzothiophene core. nih.govresearchgate.net The structural versatility of this scaffold allows medicinal chemists to synthesize a wide array of derivatives with diverse pharmacological activities. nih.govwisdomlib.org The ongoing research into derivatives of this compound is a testament to the enduring importance of this heterocyclic system in the quest for novel and effective medicines.

Table 6: Approved Drugs Containing the Benzothiophene Core

| Drug Name | Therapeutic Class | Indication | Reference |

|---|---|---|---|

| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Osteoporosis, Breast Cancer Risk Reduction | mdpi.comrsc.org |

| Zileuton | 5-Lipoxygenase Inhibitor | Asthma | researchgate.netmdpi.com |

| Sertaconazole | Antifungal | Superficial Skin Mycoses | mdpi.com |

| Arzoxifene | Selective Estrogen Receptor Modulator (SERM) | Investigated for Breast Cancer and Osteoporosis | rsc.orgresearchgate.net |

Examples of FDA-Approved Boron-Containing Drugs

The successful integration of boron into pharmaceuticals has been validated by the approval of several boron-containing drugs by the U.S. Food and Drug Administration (FDA). These approvals have catalyzed further exploration into boron-based chemotypes in medicine. Current time information in Bangalore, IN. Boron's utility is highlighted by its presence in drugs targeting a range of conditions, from cancer to infectious diseases.

One of the earliest and most influential boron-containing drugs is Bortezomib (Velcade®), a proteasome inhibitor approved in 2003 for treating multiple myeloma. chemicalbook.comnih.gov Its mechanism involves the boronic acid moiety forming a stable, yet reversible, complex with the N-terminal threonine in the proteasome's active site, disrupting cancer cell growth. nih.gov Following this success, a second-generation oral proteasome inhibitor, Ixazomib (Ninlaro®), was approved in 2015, also for multiple myeloma. chemicalbook.comlookchem.com

Beyond oncology, boron-based drugs have shown efficacy against infections and inflammatory conditions. Tavaborole (Kerydin®) and Crisaborole (B606811) (Eucrisa®) are benzoxaborole-containing drugs. chemicalbook.comdiva-portal.org Tavaborole was approved for treating onychomycosis (a fungal nail infection), while crisaborole is used for atopic dermatitis. chemicalbook.com Another key approval was Vaborbactam , a boronic acid β-lactamase inhibitor. chemicalbook.comlookchem.com It is used in combination with antibiotics to combat difficult-to-treat bacterial infections. Current time information in Bangalore, IN.lookchem.com The success of these compounds underscores the therapeutic potential of the boronic acid functional group. researchgate.net

Table 1: Examples of FDA-Approved Boron-Containing Drugs

| Drug Name | Brand Name | Year of FDA Approval | Therapeutic Area | Chemical Class |

|---|---|---|---|---|

| Bortezomib | Velcade® | 2003 | Multiple Myeloma, Mantle Cell Lymphoma | Dipeptide boronic acid |

| Tavaborole | Kerydin® | 2014 | Onychomycosis (Fungal Infection) | Benzoxaborole |

| Ixazomib | Ninlaro® | 2015 | Multiple Myeloma | Peptidic boronic acid |

| Crisaborole | Eucrisa® | 2016 | Atopic Dermatitis | Benzoxaborole |

Use in Ligand and Complex Synthesis for Medicinal Targets

This compound serves as a valuable building block in the synthesis of more complex molecules aimed at various medicinal targets. The benzothiophene core is considered a "privileged structure" in drug discovery, appearing in a range of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. rsc.org The boronic acid group at the 3-position provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

The most notable application of boronic acids in synthesis is the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction allows for the precise and efficient connection of this compound with various aryl or heteroaryl halides. This modularity is a powerful tool in medicinal chemistry, enabling the rapid generation of a library of diverse compounds for biological screening. For instance, this compound is used as a starting material to prepare thienyl-substituted pyrimidine derivatives, which have been investigated as potent antimycobacterial agents. chemicalbook.comsigmaaldrich.com

Furthermore, it is utilized in the synthesis of thienyl-based quinoline (B57606) and pyridine (B92270) ligands. These ligands can then be used to create platinum complexes, which are studied for applications in catalysis and medicinal chemistry. lookchem.comsigmaaldrich.com The compound also acts as a substrate in the synthesis of complex steroidal structures, such as heteroarene-annelated estranes, which have potential medical applications. chemicalbook.comsigmaaldrich.com

Computational and In Silico Studies in Drug Discovery

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

While the benzothiophene scaffold, in general, has been the subject of numerous molecular docking studies for various therapeutic targets, including serotonin (B10506) receptors and carbonic anhydrase, specific published docking investigations focusing solely on this compound are not extensively documented in the reviewed scientific literature. nih.govnih.gov However, research on closely related isomers provides insight into the potential interactions of this chemical class. For example, studies on benzothiophene-2-boronic acid have shown its potential as an inhibitor of β-lactamase enzymes, which are responsible for antibiotic resistance. tcichemicals.com In one such study, the boronic acid was shown to form a covalent bond with a key serine residue in the enzyme's active site. sigmaaldrich.com

A study on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, which are structurally related to the title compound, involved molecular docking to investigate their binding to the RhoA/ROCK pathway, a target for cancer therapy. nih.gov Although this study does not feature the boronic acid group, it highlights the utility of the benzothiophene-3-substituted core in designing molecules that fit into specific enzyme active sites. Given that this compound is a known inhibitor of AmpC β-lactamase, it is highly probable that its inhibitory mechanism involves the boronic acid forming a reversible covalent bond with the catalytic serine residue of the enzyme, a common mechanism for boronic acid-based inhibitors. nih.govtcichemicals.com Future dedicated molecular docking studies on this compound would be invaluable for elucidating its precise binding mode and for guiding the rational design of more potent and selective inhibitors.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Bortezomib |

| Ixazomib |

| Tavaborole |

| Crisaborole |

| Vaborbactam |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide |

| Benzothiophene-2-boronic acid |

| Thianaphthene |

| Pyrimidine |

| Quinoline |

| Pyridine |

| Estrane |

| Velcade® |

| Ninlaro® |

| Kerydin® |

| Eucrisa® |

Applications in Materials Science

Organic Optoelectronic Materials

Benzothiophene-3-boronic acid is a key intermediate in the production of organic optoelectronic materials. The benzothiophene (B83047) unit is an electron-rich aromatic system that facilitates charge transport and influences the photophysical properties of the resulting materials, making them suitable for devices that interact with light. Derivatives of benzothiophene are explored for their potential in creating materials with high fluorescence efficiency and carrier transport performance.

The inherent fluorescence characteristics of the benzothiophene moiety are harnessed in the development of novel fluorescent dyes and markers. this compound can be incorporated into larger molecular structures to tune their emission and absorption properties. For instance, π-extended systems synthesized from benzothiophene derivatives exhibit distinct photoluminescence behavior. researchgate.net The strategic placement of substituents on the benzothiophene core allows for fine-tuning of the emission wavelengths, leading to the creation of specialized fluorescent probes for various imaging and sensing applications. researchgate.net

Small Molecule Semiconductor Synthesis

This compound is explicitly categorized as a building block for small molecule semiconductors. tcichemicals.comambeed.com These organic semiconductors (OSCs) are foundational to the field of organic electronics due to their potential for low-cost fabrication, flexibility, and large-area processing. mdpi.com The compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize larger, π-conjugated molecules that form the active layer in various electronic devices. mdpi.com This synthetic versatility allows for the creation of a wide range of derivatives with optimized electronic properties for specific applications. acs.org

A prominent application for semiconductors derived from this compound is in Organic Field-Effect Transistors (OFETs). mdpi.com Derivatives of benzothieno[3,2-b] benzothiophene (BTBT), one of the most popular classes of OSCs for OFETs, are synthesized using benzothiophene precursors. mdpi.comnih.gov These materials serve as the active p-channel layer where charge transport occurs. mdpi.commdpi.com Thin films of these semiconductors, when used as the active layer in OFETs, have demonstrated high charge carrier mobilities and excellent on/off current ratios, which are critical performance metrics for transistors. mdpi.commdpi.com For example, OFETs based on a 2,7-bis(5-octylthiophene-2-yl)BTBT derivative, synthesized through Suzuki coupling, showed a charge carrier mobility of up to 1.1 cm²·V⁻¹s⁻¹ and an on/off ratio exceeding 10⁷. researchgate.netmdpi.com Another study on a benzo[b]thieno[2,3-d]thiophene derivative reported a hole mobility of 0.005 cm²/Vs with an on/off ratio greater than 10⁶. mdpi.com

Table 1: Performance of OFETs Based on Benzothiophene Derivatives

| Derivative | Charge Carrier Mobility (cm²/Vs) | On/Off Current Ratio |

|---|---|---|

| 2,7-bis(5-octylthiophene-2-yl)BTBT | up to 1.1 researchgate.netmdpi.com | > 10⁷ researchgate.netmdpi.com |

| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | 0.005 mdpi.com | > 10⁶ mdpi.com |

| 2,7-diphenyl BTBT (DPh-BTBT) | up to 2.0 nih.gov | Not Specified |

| Dialkyl-BTBTs (Cn-BTBTs) | > 1.0 nih.gov | Not Specified |

Development of Material Composite Blocks

This compound is a fundamental material building block used to construct larger, more complex functional molecules that can be considered material composites. tcichemicals.com It acts as a key intermediate for synthesizing π-extended thienoacenes, which are rigid, planar molecules with significant potential in high-performance organic electronics. acs.orgnih.gov The synthetic routes often involve consecutive annulation or coupling reactions where the benzothiophene-boronic acid unit can be introduced to build up the desired molecular architecture. acs.org These larger structures, such as bis benzothieno[2,3-d:2′,3′-d′]benzo[1,2-b:4,5-b′]dithiophene, are essentially composite blocks derived from simpler benzothiophene units, designed to achieve superior electronic properties like high charge carrier mobility. acs.org

Table 2: Optical Properties of Synthesized Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives

| Compound | Maximum Absorption Wavelength (λmax) in Chloroform (nm) | Onset Absorption Wavelength (λonset) in Chloroform (nm) | Optical Band Gap (Eg) (eV) |

|---|---|---|---|

| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | 335 mdpi.com | 384 mdpi.com | 3.23 mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| benzothieno[3,2-b] benzothiophene (BTBT) |

| 2,7-bis(3-octylthiophene-2-yl)BTBT |

| 2,7-bis(4-octylthiophene-2-yl)BTBT |

| 2,7-bis(5-octylthiophene-2-yl)BTBT |

| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene |

| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene |

| 2,7-diphenyl BTBT (DPh-BTBT) |

| Dialkyl-BTBTs (Cn-BTBTs) |

| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) |

| Dianthra[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DATT) |

| Bis benzothieno[2,3-d:2′,3′-d′]benzo[1,2-b:4,5-b′]dithiophene |

| Bis benzothieno[2,3-d:2′,3′-d′]naphtho[2,3-b:6,7-b′]dithiophene (BBTNDT) |

| Toluene |

Computational Chemistry and Mechanistic Studies

Theoretical Investigations of Reaction Mechanisms

Theoretical studies have been instrumental in elucidating the reactivity of benzothiophene (B83047) systems. DFT calculations are frequently used to model reaction pathways and predict the most likely outcomes of chemical transformations.

One key area of investigation is the catalytic C–H bond activation, a fundamental process for creating more complex molecules. Theoretical models for the C–H alumination of benzothiophene, for instance, predict that the reaction should occur selectively at the 2-position of the heterocycle. acs.org DFT calculations have determined that the free energy barrier for C–H activation at the 2-position is significantly lower than at the 3-position (21.7 kcal mol⁻¹ versus 24.0 kcal mol⁻¹), guiding experimental efforts toward regioselective functionalization. acs.org

Furthermore, DFT has been used to study the stability of the resulting organoaluminum compounds, with calculations suggesting they are both kinetically and thermodynamically stable against subsequent ring-opening reactions. acs.org The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, is another process where theoretical calculations have been applied to understand the reactivity of boronic acids, including those derived from heterocyclic systems like benzothiophene. acs.org These computational models help in optimizing reaction conditions and designing novel synthetic routes. acs.org

DFT Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are primary methods for analyzing the electronic properties of benzothiophene-3-boronic acid derivatives. nih.govbibliotekanauki.plrsc.org These calculations provide crucial information about the distribution of electrons within the molecule and its behavior in electronic applications.

A key focus of this analysis is the determination of frontier molecular orbital (FMO) energies—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO levels, known as the energy gap (Eg), is a critical parameter that influences the molecule's electronic and optical properties. nih.govrsc.org Studies on related benzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives show how the position of substituents can significantly alter these energy levels. nih.gov

Beyond FMO analysis, DFT is used to probe other aspects of electronic structure. Nucleus Independent Chemical Shift (NICS) calculations, for example, can assess the aromaticity of the thiophene (B33073) ring system and how it changes during a reaction. acs.org These theoretical investigations often employ specific functionals, such as B3LYP or the range-separated CAM-B3LYP, and basis sets like 6-31G(d,p) to achieve a balance between computational cost and accuracy that aligns well with experimental observations. bibliotekanauki.plrsc.orgdnrcollege.org

Table 1: Calculated Electronic Properties of Benzothieno[3,2-b] nih.govbenzothiophene (BTBT) Derivatives This interactive table provides data on the electronic properties of BTBT derivatives, which are structurally related to this compound, as determined by DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

|---|---|---|---|

| BTBT | -5.79 | -1.97 | 3.82 |

| 2,7-bis(3-octylthiophene-2-yl)BTBT | -5.25 | -2.25 | 3.00 |

| 2,7-bis(4-octylthiophene-2-yl)BTBT | -5.21 | -2.24 | 2.97 |

| 2,7-bis(5-octylthiophene-2-yl)BTBT | -5.26 | -2.26 | 3.00 |

Data sourced from literature. nih.gov

Photophysical Properties and Fluorescence Studies

This compound and its derivatives have emerged as a novel class of fluorescent reporter compounds. nih.gov Their unique photophysical properties, characterized by their interaction with light, are the subject of intense research, particularly for applications in chemical sensing.

A remarkable feature of certain benzo[b]thiophene boronic acid derivatives is their capacity for dual fluorescent emission at physiological pH. nih.gov These compounds can exhibit significant shifts in their emission wavelengths upon binding to target molecules like sugars, making them highly valuable for the development of biosensors. nih.gov The study of these molecules involves measuring key photophysical parameters, including absorption maxima (λabs), emission maxima (λem), and fluorescence quantum yields (Φ), which quantify the efficiency of the fluorescence process. beilstein-journals.org

The fluorescence properties are highly sensitive to the molecular structure. For instance, the introduction of a phosphine (B1218219) oxide group into a related heterocyclic system can result in strong blue fluorescence with a high quantum yield (Φ = 75%), whereas replacing it with a phosphine sulfide (B99878) can lead to significant quenching of the fluorescence (Φ = 1%). beilstein-journals.org Cationic derivatives have been shown to exhibit a red shift in their emission due to the strong electron-accepting nature of the cationic center. beilstein-journals.org Time-correlated single-photon counting (TCSPC) is a technique used to measure the fluorescence lifetimes of these compounds, providing further insight into their excited-state dynamics. acs.org

Table 2: Photophysical Properties of Selected Benzothiophene and Related Heterocyclic Derivatives This interactive table summarizes the absorption and emission characteristics of various fluorescent derivatives related to this compound.

| Compound Type | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Benzophospholo[3,2-b]indole (Phosphine Oxide) | ~355 | 450 | 0.75 |

| Benzophospholo[3,2-b]indole (Phosphine Sulfide) | ~355 | N/A | 0.01 |

| Cationic Benzophospholo[3,2-b]indole | ~355 | 465 | 0.67 |

| Dithienylbenzo[c]thiophene-Fullerene Triad | 485 | 575 | Not Reported |

| Dimeric Dithienylbenzo[c]thiophene | 475 | 595 | Not Reported |

Data sourced from literature. beilstein-journals.orgresearchgate.net

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Regio- and Stereoselectivity

The development of efficient and selective methods for synthesizing benzothiophene-3-boronic acid and its derivatives is crucial for unlocking their full potential. Research is increasingly focused on methodologies that offer precise control over the position of the boronic acid group (regioselectivity), which is fundamental to the compound's subsequent reactivity and properties.

One established approach for creating substituted benzothiophene (B83047) boronic acids involves the palladium-catalyzed borylation of a corresponding halogenated benzothiophene, such as 7-fluoro-1-benzothiophene, using reagents like bis(pinacolato)diboron (B136004). However, recent innovations are moving towards more direct and metal-free strategies.

A significant advancement is the BCl₃-induced borylative cyclization of ortho-alkynyl-thioanisoles. nih.gov This metal-free method allows for the direct formation of C3-borylated benzothiophenes from readily available starting materials. nih.gov The primary product, a dichloro(heteroaryl)borane, can be converted into the more stable and synthetically useful pinacol (B44631) boronate ester or used directly in subsequent reactions. nih.gov A key advantage of this methodology is the potential for one-pot procedures, where the borylative cyclization is immediately followed by a Suzuki-Miyaura cross-coupling reaction, streamlining the synthesis of complex 2,3-disubstituted benzothiophenes. nih.gov

Another area of intense research is the direct C-H borylation of the benzothiophene core. This approach avoids the need for pre-functionalized starting materials. A notable example is the use of a zinc cation/amine frustrated Lewis pair (FLP) which can catalyze the C-H borylation of benzothiophene. acs.org This catalytic system has proven effective for weakly activated heteroarenes, expanding the scope of direct borylation techniques. acs.org

| Methodology | Key Reagents | Position of Borylation | Key Features | Source |

|---|---|---|---|---|

| Palladium-Catalyzed Borylation | Halogenated benzothiophene, Bis(pinacolato)diboron, Palladium catalyst (e.g., Pd(dppf)Cl₂) | Position of halogen (e.g., C2) | Well-established method for various substituted arenes. | |

| BCl₃-Induced Annulative Thioboration | o-Alkynyl-thioanisole, Boron trichloride (B1173362) (BCl₃) | C3 | Metal-free; Allows for one-pot cyclization/cross-coupling sequences. | nih.gov |

| Frustrated Lewis Pair (FLP) Catalyzed C-H Borylation | Benzothiophene, Catecholborane, Zinc-based FLP catalyst | C2 (primarily) | Direct C-H functionalization; effective for less reactive heteroarenes. | acs.org |

Rational Design of Biologically Active Compounds

The benzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov The rational design of new therapeutic agents increasingly utilizes this compound as a key starting material. researchgate.netnih.gov

The boronic acid functional group is particularly significant due to its unique ability to form reversible covalent bonds with hydroxyl or amino groups present in the active sites of enzymes, such as serine proteases. This interaction can lead to potent and selective enzyme inhibition, a key strategy in drug development.

Structure-activity relationship (SAR) studies guide medicinal chemists in modifying the benzothiophene core to enhance potency and reduce toxicity. nih.gov Specific examples of using this compound in this context include:

Antimycobacterial Agents: It serves as a precursor for synthesizing thienyl-substituted pyrimidine (B1678525) derivatives that show potent activity against mycobacteria. chemicalbook.com

Endocrine-Modulating Agents: It is used to prepare 17-heteroaryl-3-hydroxyestra-1,3,5,16-tetraene-16-carbaldehydes, which are intermediates for synthesizing novel estranes with potential applications in hormone-related therapies. chemicalbook.com

| Target Compound Class | Therapeutic Area | Role of this compound | Source |

|---|---|---|---|